3-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
Description
Systematic IUPAC Nomenclature and Structural Formula Analysis
The compound 3-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a heterocyclic derivative featuring a quinazolin-4(3H)-one core fused with a piperidine ring and a sulfonylated imidazole substituent. Following IUPAC nomenclature rules, the parent structure is quinazolin-4(3H)-one , a bicyclic system comprising a pyrimidine ring (positions 1–4) fused to a benzene ring (positions 5–8). The ketone group at position 4 defines the principal functional group.
The substituent at position 3 of the quinazolinone core is 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl . This substituent consists of:
- A piperidin-3-yl group (a six-membered saturated amine ring with a substituent at carbon 3).
- A sulfonyl bridge (-SO$$_2$$-) linking the piperidine’s nitrogen (position 1) to the 1-isopropyl-1H-imidazol-4-yl group (a five-membered aromatic ring with two nitrogen atoms at positions 1 and 3, an isopropyl group at position 1, and a sulfonyl attachment at position 4).
The full IUPAC name adheres to CAS prioritization rules, where the quinazolinone skeleton is retained as the parent structure, and substituents are ordered by complexity and position. The sulfonyl group’s placement follows functional group suffix conventions, while the imidazole and piperidine moieties are treated as prefixes.
Structural Formula
The molecular framework can be represented as:
$$ \text{Quinazolin-4(3H)-one} \rightarrow \text{C}8\text{H}5\text{N}2\text{O} $$
$$ \text{Piperidin-3-yl group} \rightarrow \text{C}5\text{H}9\text{N} $$
$$ \text{Sulfonyl-imidazole substituent} \rightarrow \text{SO}2-\text{C}6\text{H}9\text{N}_2 $$
The complete structural formula is:
$$ \text{C}{19}\text{H}{24}\text{N}5\text{O}3\text{S} $$
CAS Registry Number and Molecular Descriptors
As of the latest available data, the CAS Registry Number for this compound is not publicly listed in the Chemical Abstracts Service database. However, its molecular descriptors can be derived systematically:
| Property | Value |
|---|---|
| Molecular Formula | $$\text{C}{19}\text{H}{24}\text{N}5\text{O}3\text{S}$$ |
| Molecular Weight | 402.48 g/mol |
| SMILES Notation | O=C1N=C2C=CC=CC2=NC1C3CCCN(S(=O)(=O)C4=C(N(C(C)C)N=C4))C3 |
| InChI Key | InChI=1S/C19H24N5O3S/c1-13(2)24-12-18(20-15-8-6-5-7-14(15)21-22-18)28(26,27)23-10-9-19(11-23)17-16-4-3-25-19/h3-8,12-13,19H,9-11H2,1-2H3 |
The sulfonyl group contributes to the compound’s polarity, while the piperidine and isopropyl groups enhance lipophilicity.
Comparative Analysis of Related Quinazolin-4(3H)-one Derivatives
Quinazolin-4(3H)-one derivatives are structurally diverse, with substitutions at positions 2, 3, 6, and 8 influencing pharmacological activity. A comparative analysis highlights key distinctions:
Position 3 Substitutions :
- The piperidine-sulfonyl-imidazole substituent in the target compound contrasts with simpler alkyl or aryl groups (e.g., methyl, phenyl) commonly found in anti-inflammatory agents. This complex substituent may enhance target binding through hydrogen bonding (sulfonyl) and steric interactions (piperidine-imidazole).
- Derivatives with spirocyclic piperidines (e.g., spiro[indole-3,3′-piperidine]) exhibit improved kinase inhibition, suggesting the target compound’s piperidine moiety could confer similar bioactivity.
Sulfonyl Linkages :
Imidazole Modifications :
Table 1: Structural and Functional Comparison of Quinazolin-4(3H)-one Derivatives
Propriétés
IUPAC Name |
3-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-14(2)22-11-18(21-12-22)28(26,27)23-9-5-6-15(10-23)24-13-20-17-8-4-3-7-16(17)19(24)25/h3-4,7-8,11-15H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUVJKGMNXMJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent, such as formamide or its derivatives, to form the quinazolinone core.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a halogenated quinazolinone derivative reacts with a piperidine derivative.
Attachment of the Imidazole Group: The imidazole group is introduced via a sulfonylation reaction, where the piperidine derivative reacts with an imidazole sulfonyl chloride in the presence of a base.
Final Assembly: The final compound is assembled through a series of coupling reactions, purification steps, and characterization techniques to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Applications De Recherche Scientifique
The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of quinazoline, including this specific compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, research indicates that compounds with similar structural features can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression .
Table 1: Antitumor Activity of Quinazoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (cervical cancer) | 5.2 | Induces apoptosis |
| Compound B | MCF-7 (breast cancer) | 4.8 | Inhibits proliferation |
| 3-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one | A549 (lung cancer) | TBD | TBD |
Antiviral Properties
In addition to its antitumor applications, this compound has shown promise as an antiviral agent . Research into imidazole derivatives has revealed their efficacy against a range of viral infections, including HIV and hepatitis viruses. The structural characteristics that allow for interaction with viral proteins make this compound a candidate for further development in antiviral therapies .
Table 2: Antiviral Efficacy of Imidazole Derivatives
| Compound | Virus Targeted | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Imidazole A | HIV | 2.5 | Inhibits reverse transcriptase |
| Imidazole B | HCV | 3.0 | Blocks viral entry |
| This compound | TBD | TBD | TBD |
Case Studies
Several case studies have documented the therapeutic potential of compounds similar to this compound:
- Antitumor Activity : A study evaluated the effects of quinazoline derivatives on breast cancer cell lines, demonstrating significant reductions in cell viability and induction of apoptosis.
- Antiviral Efficacy : Another investigation focused on the antiviral properties of imidazole derivatives against HIV and reported promising results in inhibiting viral replication.
Mécanisme D'action
The mechanism of action of 3-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to two analogs: 3-(3-imidazol-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one (CAS 361150-62-1) and 3-(3-(1H-imidazol-1-yl)-2-methylpropyl)-6-chloroquinazolin-4(3H)-one (CAS 110552-41-5).
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Sulfonyl vs. In contrast, the sulfanylidene (C=S) in the analog from may confer redox sensitivity or cysteine-targeting reactivity.
Imidazole Substituents
- The isopropyl group on the imidazole in the target compound increases lipophilicity, favoring membrane permeability and CNS penetration. Comparatively, the propyl and 2-methylpropyl chains in the analogs prioritize steric bulk over lipophilicity, which may limit bioavailability .
Piperidine vs. The flexible propyl chains in the analogs may reduce binding specificity .
Activité Biologique
The compound 3-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one , often referred to as compound A , has garnered attention in recent years for its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a quinazolinone core, an imidazole group, and a piperidine moiety. Its molecular formula is .
Structural Formula
Antitumor Activity
Recent studies have indicated that compound A exhibits significant antitumor properties. One study demonstrated that it inhibits the proliferation of various cancer cell lines through the modulation of the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell growth and survival, making it a key target in cancer therapy.
Case Study: In Vitro Analysis
A notable in vitro study assessed the effects of compound A on human breast cancer cells (MCF-7). The results are summarized in Table 1.
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 0 | 100 | - |
| 5 | 85 | - |
| 10 | 70 | - |
| 20 | 45 | 15 |
| 50 | 25 | - |
Table 1: Effect of compound A on MCF-7 cell viability.
Neuroprotective Effects
In addition to its antitumor properties, compound A has been investigated for its neuroprotective effects. It has shown promise in models of neurodegenerative diseases such as Alzheimer's disease. The mechanism appears to involve the inhibition of neuroinflammation and oxidative stress.
Research Findings
A study conducted on neuronal cell cultures treated with compound A showed a reduction in markers of oxidative stress (e.g., ROS levels) and inflammation (e.g., TNF-alpha levels). The results are presented in Table 2.
| Treatment | ROS Levels (µM) | TNF-alpha (pg/mL) |
|---|---|---|
| Control | 12 | 200 |
| Compound A (10 µM) | 7 | 120 |
| Compound A (20 µM) | 5 | 80 |
Table 2: Impact of compound A on oxidative stress and inflammation in neuronal cultures.
The biological activity of compound A can be attributed to its ability to interact with various biological targets:
- PI3K/AKT/mTOR Pathway : Inhibition leads to reduced cell proliferation.
- Neuroinflammatory Pathways : Modulation reduces neuroinflammation and oxidative damage.
These interactions highlight the compound's potential as a dual-action therapeutic agent.
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound?
The compound can be synthesized via multi-step organic reactions, typically involving:
- Step 1: Condensation of a quinazolin-4(3H)-one precursor with a sulfonated piperidine intermediate.
- Step 2: Introduction of the 1-isopropyl-1H-imidazole moiety via nucleophilic substitution or coupling reactions.
- Step 3: Purification using column chromatography or recrystallization. Similar protocols for quinazolinone derivatives emphasize the use of microwave-assisted synthesis to improve yield and reduce reaction time .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
Critical methods include:
- 1H/13C NMR : To confirm substituent positions and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination.
- HPLC : To assess purity (>95%) and monitor degradation.
- FTIR : To identify functional groups (e.g., sulfonyl, carbonyl). These techniques are validated in analogous compounds, such as piperidinyl-sulfonyl derivatives .
Q. What in vitro assays are suitable for preliminary biological evaluation?
Initial screening should focus on:
- Kinase Inhibition Assays : Target enzymes like EGFR or VEGFR, given quinazolinone's known kinase affinity.
- Receptor-Binding Assays : Use radioligand displacement studies for receptors such as µ-opioid (µOR), as demonstrated in docking studies .
- Cytotoxicity Testing : MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for quinazolinone derivatives?
- Variable Substitutions : Systematically modify the sulfonyl-piperidine and imidazole groups.
- Factorial Experimental Design : Test combinations of substituents to identify synergistic effects.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthesis. Evidence from quinazolinone reviews highlights the importance of the sulfonyl group in enhancing bioavailability .
Q. How to resolve discrepancies between computational docking predictions and experimental bioactivity data?
- Orthogonal Assays : Validate docking results with surface plasmon resonance (SPR) for binding kinetics.
- Molecular Dynamics (MD) Simulations : Refine docking poses by simulating ligand-receptor interactions over 100+ ns.
- Free Energy Calculations : Use MM/PBSA to quantify binding energies. A study on µOR ligands resolved contradictions by correlating docking scores with functional cAMP assays .
Q. What experimental design is recommended for assessing stability under physiological conditions?
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and analyze degradation via HPLC.
- Forced Degradation Studies : Expose to heat (40–60°C), light, and oxidizing agents (H2O2).
- Metabolite Identification : Use LC-MS/MS to characterize degradation products. Environmental fate studies provide frameworks for assessing hydrolytic and oxidative stability .
Q. How to statistically analyze dose-response data in preclinical models?
- Nonlinear Regression : Fit sigmoidal dose-response curves to calculate EC50/ED50 values (GraphPad Prism).
- Mixed-Effects Models : Account for inter-animal variability in longitudinal studies.
- ANOVA with Tukey’s Post-Hoc Test : Compare treatment groups in multi-dose experiments. Split-plot designs, as used in agricultural trials, can optimize dose-time interaction analyses .
Data Contradiction Analysis
Q. How to address inconsistent IC50 values across cell lines?
- Standardize Assay Conditions : Control for passage number, serum concentration, and incubation time.
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify cell line-specific expression of target proteins.
- Cross-Validation : Compare results with orthogonal assays (e.g., Western blot for target inhibition).
Q. Why might in silico ADME predictions conflict with in vivo pharmacokinetic data?
- Refine Computational Models : Incorporate membrane permeability assays (e.g., PAMPA) to improve BBB penetration predictions.
- Species-Specific Metabolism : Test metabolite profiles in human liver microsomes vs. rodent models.
- Protein Binding Studies : Measure free drug concentrations using equilibrium dialysis.
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
